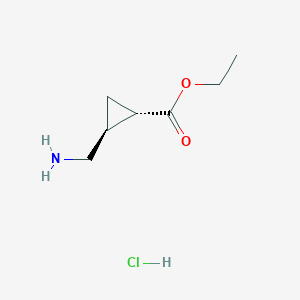

trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride

Description

trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride is a cyclopropane-derived compound characterized by an ethyl ester group, an aminomethyl substituent, and a hydrochloride salt. The cyclopropane ring introduces significant conformational rigidity and ring strain, which can influence reactivity and molecular interactions . This compound is structurally related to intermediates used in pharmaceutical synthesis, such as Boc-protected derivatives (e.g., trans-ethyl 2-(boc-amino)cyclopropanecarboxylate), where the Boc group serves as a protective moiety for the amine during synthetic processes .

Properties

IUPAC Name |

ethyl (1S,2S)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-3-5(6)4-8;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGLOMJVFMDRJS-IBTYICNHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@@H]1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazo Compound-Mediated Cyclopropanation

Historically, styrene derivatives undergo cyclopropanation using ethyl diazoacetate in the presence of Cu(acac)₂, yielding a 2:1 trans/cis diastereomeric mixture. For example:

-

Reaction : Styrene (10) + ethyl diazoacetate → ethyl 2-phenylcyclopropane-1-carboxylate (11a/11b)

-

Conditions : Catalytic Cu(acac)₂, ambient temperature, 24 h

-

Yield : 65–70% combined esters (trans:cis = 2:1).

Chromatographic separation on silica gel isolates trans-ester (11a), though scalability is limited by diazo compound toxicity and poor stereocontrol.

Diazo-Free Trans-Selective Cyclopropanation

Recent advancements avoid diazo reagents to eliminate genotoxic intermediates. Sulfoxonium ylides, generated in situ from precursors like trimethylsulfoxonium iodide and strong bases (e.g., NaH), enable trans-selective cyclopropanation:

-

Reaction : Styrene + sulfoxonium ylide → trans-ethyl 2-phenylcyclopropane-1-carboxylate

-

Conditions : Polar aprotic solvents (DMF, THF), 60°C, 1–2 h

-

Yield : >90% trans-selectivity, 85% isolated yield.

This method circumvents hazardous diazo compounds and simplifies purification, making it industrially favorable.

Functional Group Transformations to Introduce Aminomethyl Group

Bromination and Nucleophilic Amination

Hydroxymethyl intermediates are converted to bromomethyl derivatives for subsequent amination:

-

Step 1 : trans-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate → trans-ethyl 2-(bromomethyl)cyclopropanecarboxylate

-

Step 2 : Bromide displacement with ammonia or phthalimide

Azide Reduction Pathway

Azide intermediates offer a safer alternative to direct amination:

-

Step 1 : Bromomethyl ester → azide

-

Step 2 : Staudinger reduction or catalytic hydrogenation

Hydrochloride Salt Formation

The free amine is treated with HCl to form the hydrochloride salt:

-

Procedure : Amine dissolved in anhydrous EtOH, bubbled with HCl gas, or treated with concentrated HCl.

-

Crystallization : Ethanol/ether mixture, −20°C

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Large-scale production prioritizes safety and cost-effectiveness:

Chemical Reactions Analysis

Types of Reactions

trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

-

Medicinal Chemistry :

- Synthetic Intermediate : trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride serves as a synthetic intermediate in the production of various pharmaceuticals, especially those targeting neurological disorders and metabolic syndromes.

- Biological Activity : Research indicates that compounds with similar structures exhibit biological activities relevant to pharmacology, such as interactions with specific biological targets that could lead to therapeutic effects.

-

Therapeutic Potential :

- GPR40 Agonists : The compound has been explored for its potential as a GPR40 agonist, which is relevant for treating conditions like diabetes and obesity .

- Neurodegenerative Diseases : Its structural analogs have been investigated for their effects on neurodegenerative diseases, highlighting its relevance in developing treatments for conditions such as Alzheimer’s and Parkinson’s disease .

Synthetic Applications

- Building Block in Organic Synthesis : The compound's unique functional groups make it an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including amination and esterification processes .

Case Study 1: Synthesis of GPR40 Agonists

A study focused on synthesizing enantiomerically enriched (trans)-ethyl-2-(4-amino-aryl)-cyclopropanecarboxylates demonstrated the utility of this compound as a precursor. The synthesis involved complex reaction pathways that showcased the compound's versatility in creating biologically active derivatives .

Research conducted on similar cyclopropane derivatives revealed promising results regarding their interactions with biological targets related to metabolic syndrome. The findings suggest that this compound could play a crucial role in developing new treatments for metabolic disorders .

Mechanism of Action

The mechanism by which trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The cyclopropane ring provides conformational rigidity, which can affect the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane Derivatives

Milnacipran Hydrochloride

- Structure: Contains a cyclopropane ring with a phenyl group, diethylcarboxamide, and aminomethyl substituent .

- Key Differences: Unlike the target compound, Milnacipran incorporates a phenyl group and diethylamide moiety, which enhance its pharmacological activity as a serotonin-norepinephrine reuptake inhibitor (SNRI) for fibromyalgia treatment .

trans-Ethyl 2-(Boc-amino)cyclopropanecarboxylate (QD-1679)

- Structure: Features a Boc-protected amine instead of the aminomethyl group .

- Key Differences : The Boc group stabilizes the amine during synthesis, whereas the hydrochloride salt in the target compound increases reactivity and solubility in polar solvents .

- Applications : QD-1679 is a synthetic intermediate, while the deprotected target compound may serve as a building block for bioactive molecules.

Cyclobutane and Cyclopentane Analogues

Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate Hydrochloride

- Structure : Cyclobutane ring with trifluoromethyl and ethyl ester groups .

- The trifluoromethyl group increases metabolic resistance and lipophilicity .

- Applications : Likely used in agrochemical or pharmaceutical research due to fluorine’s electron-withdrawing effects.

Methyl 1-(methylamino)cyclopentanecarboxylate Hydrochloride

- Structure: Cyclopentane ring with methyl ester and methylamino substituents .

- Key Differences: The cyclopentane ring eliminates ring strain, favoring conformational flexibility.

Cyclohexane Derivatives

trans-Ethyl 4-(aminomethyl)cyclohexanecarboxylate Hydrochloride (QP-7549)

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Ring Strain and Reactivity : The cyclopropane ring in the target compound confers rigidity and reactivity, making it advantageous for stereoselective synthesis but less stable than cyclobutane or cyclohexane derivatives .

- Ester Group Effects: Ethyl esters (target compound) offer higher lipophilicity than methyl esters (cyclopentane analogue), enhancing bioavailability in non-polar environments .

- Substituent Impact: The aminomethyl group in the target compound provides a primary amine for functionalization, whereas Boc-protected or trifluoromethyl groups alter solubility and metabolic stability .

Biological Activity

trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride is a compound with significant potential in medicinal chemistry, characterized by its unique cyclopropane structure and functional groups. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

- Chemical Formula : C₇H₁₄ClNO₂

- Molecular Weight : 165.62 g/mol

- Functional Groups : The compound features a cyclopropane ring, an ethyl ester, and an aminomethyl group. The hydrochloride form enhances its solubility in aqueous environments, facilitating biological studies and applications.

Biological Activity

Research indicates that this compound exhibits various biological activities relevant to pharmacology. Its structural analogs have been studied for their interactions with multiple biological targets, suggesting potential therapeutic applications:

- GABA Receptor Binding : Studies have shown that similar compounds can interact with GABA receptors, which are crucial for neurotransmission. The binding affinity of this compound to these receptors warrants further investigation into its neuropharmacological effects .

- Antiapoptotic Activity : Analogous compounds have demonstrated the ability to inhibit antiapoptotic proteins such as Bcl-2, suggesting that this compound may also possess similar properties, potentially making it useful in cancer therapy .

- Selectivity for Receptors : The compound's unique structure allows it to selectively interact with serotonin receptors (5-HT), which are implicated in mood regulation and other physiological processes. This selectivity could lead to the development of new treatments for psychiatric disorders .

Synthesis and Accessibility

The synthesis of this compound typically involves several steps:

- Formation of the Cyclopropane Ring : Utilizing cyclization reactions to form the core structure.

- Introduction of Functional Groups : Adding the aminomethyl and ethyl ester functionalities through selective reactions.

- Hydrochloride Salt Formation : Enhancing solubility by converting the base form into its hydrochloride salt.

This synthetic pathway highlights the compound's accessibility as a precursor in medicinal chemistry.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented:

| Compound Name | Structure | Unique Features |

|---|---|---|

| trans-2-(Aminomethyl)cyclopropanecarboxylic Acid | C₆H₉NO₂ | Lacks ethyl ester functionality; more acidic character |

| Ethyl 2-Aminocyclopropanecarboxylate | C₇H₁₃NO₂ | Similar structure but lacks hydrochloride form |

| trans-2-Hydroxycyclopropanecarboxylic Acid | C₆H₁₀O₃ | Contains a hydroxyl group instead of an amino group |

The combination of an aminomethyl group and an ethyl ester within the cyclopropane framework distinguishes this compound from others, enhancing its potential utility in medicinal chemistry.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into potential applications:

- GABA Receptor Binding Studies : Research has indicated that certain derivatives exhibit significant binding affinity to GABA receptors, suggesting that structural modifications can enhance pharmacological profiles .

- Cancer Therapeutics : Compounds similar to this compound have shown promise in sensitizing cancer cells to chemotherapy agents like cisplatin, indicating their potential role as adjunct therapies in oncology .

- Neuropharmacological Effects : The interaction profiles of structurally related compounds with serotonin receptors have been investigated, revealing their potential as mood stabilizers or antidepressants .

Q & A

Q. What are the established synthetic routes for trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves cyclopropanation strategies, such as the use of vinyl halides or diazo compounds. For example, cyclopropane rings can be formed via [2+1] cycloaddition reactions under palladium catalysis or via Simmons–Smith reagents. Stereochemical control (trans configuration) is achieved by optimizing reaction temperature, solvent polarity, and catalyst loading. Chiral auxiliaries or enantioselective catalysts may be employed to ensure the desired stereochemistry . Post-synthetic steps include aminomethylation via reductive amination or nucleophilic substitution, followed by hydrochloride salt formation under acidic conditions .

Q. How is the structural integrity of the cyclopropane ring confirmed in this compound?

Key techniques include:

- NMR Spectroscopy : and NMR identify cyclopropane ring protons (δ ~1.0–2.5 ppm) and carboxylate/aminomethyl groups.

- X-ray Crystallography : Resolves spatial arrangement of the trans configuration and confirms ring strain.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H] peak) and fragmentation patterns .

Q. What are the standard purity criteria for this compound in pharmacological studies?

Pharmacopeial guidelines (e.g., USP) require ≥98% purity by HPLC, with limits on residual solvents (e.g., ethyl ether ≤0.5%) and heavy metals (e.g., Pb ≤10 ppm). Impurity profiling includes identifying byproducts from incomplete cyclopropanation or aminomethylation .

Advanced Research Questions

Q. How does the cyclopropane ring’s strain influence reactivity in downstream functionalization?

The ring’s high angle strain increases susceptibility to ring-opening reactions under acidic or nucleophilic conditions. For example, protonation of the aminomethyl group can destabilize the ring, leading to rearrangements. Researchers must optimize pH (neutral to mild acidic) and avoid strong nucleophiles (e.g., thiols) during derivatization. Computational studies (DFT) predict strain energy (~27 kcal/mol) and guide reaction design .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from:

- Stereochemical impurities : Use chiral HPLC to isolate enantiomers and test individually.

- Solvent effects : Compare activity in polar (e.g., DMSO) vs. nonpolar (e.g., chloroform) solvents.

- Assay variability : Standardize cell-based assays (e.g., IC in HEK293 cells) and validate with positive controls .

Q. How can in vitro stability studies inform formulation design for this compound?

Stability is assessed under accelerated conditions (40°C/75% RH for 1 month):

- Degradation pathways : Hydrolysis of the ester group (pH-dependent) or cyclopropane ring opening.

- Stabilizers : Co-formulation with antioxidants (e.g., BHT) or buffering agents (e.g., citrate, pH 4–6) mitigates degradation.

- Analytical methods : UPLC-MS tracks degradation products; Arrhenius plots predict shelf life .

Q. What computational methods predict interactions between this compound and biological targets?

- Molecular Docking : Models binding to cyclopropane-recognizing enzymes (e.g., cyclopropane fatty acid synthases).

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR : Correlate substituent effects (e.g., ethyl vs. methyl esters) on bioactivity .

Methodological Challenges

Q. How are stereochemical inconsistencies addressed in literature-reported synthetic yields?

Q. What techniques reconcile conflicting solubility data in aqueous vs. organic media?

- Phase Solubility Diagrams : Measure solubility in binary solvent systems (e.g., water/ethanol).

- Dynamic Light Scattering (DLS) : Detects aggregation at low concentrations.

- Co-solvency Approach : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.